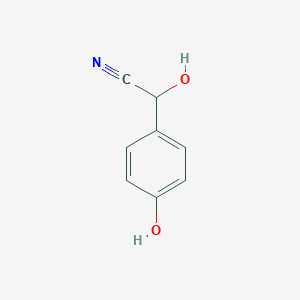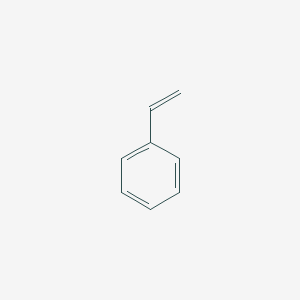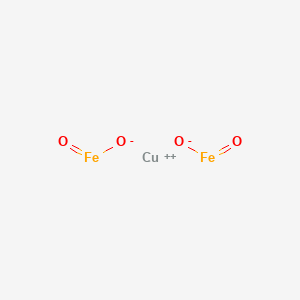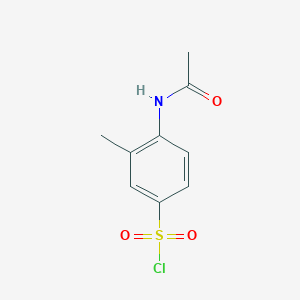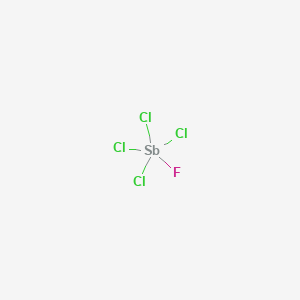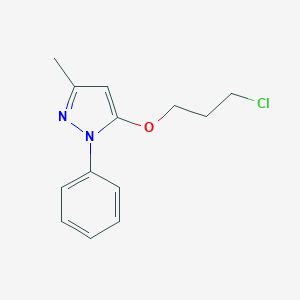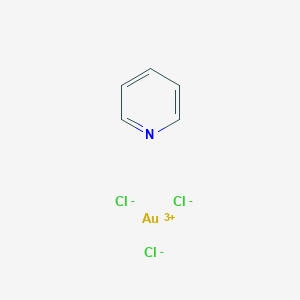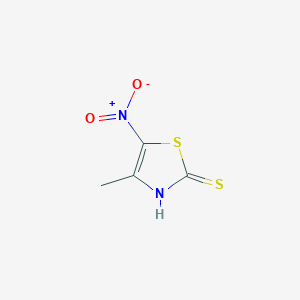
2(3H)-Thiazolethione, 4-methyl-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Thiazolethione, 4-methyl-5-nitro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiazole, a heterocyclic organic compound containing both sulfur and nitrogen atoms in its ring structure. The methyl and nitro groups attached to the thiazole ring of this compound make it a promising candidate for various scientific applications.
Mecanismo De Acción
The antimicrobial activity of 2(3H)-Thiazolethione, 4-methyl-5-nitro- is believed to be due to its ability to disrupt bacterial cell wall synthesis. This compound inhibits the activity of enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. This disruption ultimately leads to the death of the bacterial cell.
Efectos Bioquímicos Y Fisiológicos
Studies have also shown that 2(3H)-Thiazolethione, 4-methyl-5-nitro- has potential antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been shown to scavenge free radicals, which are known to cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2(3H)-Thiazolethione, 4-methyl-5-nitro- in lab experiments is its potent antimicrobial activity. This compound has been shown to be effective against various bacterial strains, including those that are resistant to traditional antibiotics. However, the potential toxicity of this compound must be carefully considered when conducting experiments.
Direcciones Futuras
There are several potential future directions for research on 2(3H)-Thiazolethione, 4-methyl-5-nitro-. One area of interest is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as cancer research and drug delivery. Finally, the potential toxicity of this compound must be further investigated to ensure its safe use in various applications.
Métodos De Síntesis
The synthesis of 2(3H)-Thiazolethione, 4-methyl-5-nitro- can be achieved through various methods, including the reaction of 4-methyl-5-nitrothiazole with carbon disulfide and sodium hydroxide. Another method involves the reaction of 4-methyl-5-nitrothiazole with potassium thiocyanate in the presence of sulfuric acid. The synthesis of this compound requires careful handling and adherence to safety protocols due to its potential toxicity.
Aplicaciones Científicas De Investigación
2(3H)-Thiazolethione, 4-methyl-5-nitro- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Research has shown that this compound has potent antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
13416-33-6 |
|---|---|
Nombre del producto |
2(3H)-Thiazolethione, 4-methyl-5-nitro- |
Fórmula molecular |
C4H4N2O2S2 |
Peso molecular |
176.2 g/mol |
Nombre IUPAC |
4-methyl-5-nitro-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H4N2O2S2/c1-2-3(6(7)8)10-4(9)5-2/h1H3,(H,5,9) |
Clave InChI |
LJTMQHALPVCERW-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(SC(=N1)S)[N+](=O)[O-] |
SMILES |
CC1=C(SC(=S)N1)[N+](=O)[O-] |
SMILES canónico |
CC1=C(SC(=S)N1)[N+](=O)[O-] |
Otros números CAS |
13416-33-6 |
Sinónimos |
4-Methyl-5-nitrothiazole-2(3H)-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



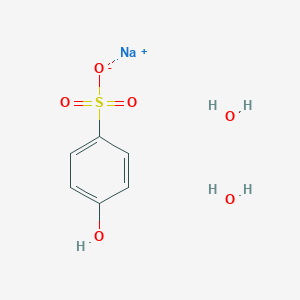
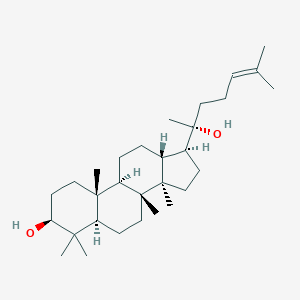
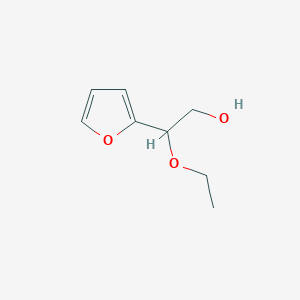
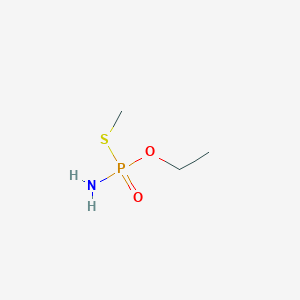
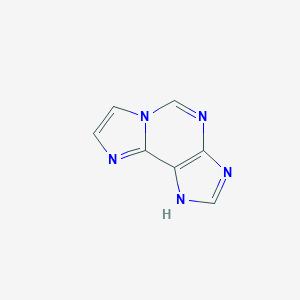
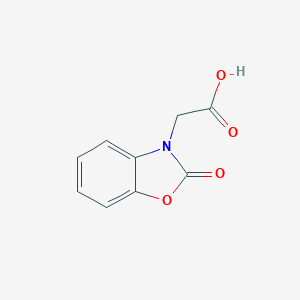
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
